2-Chloro-6-(2-fluoropropan-2-YL)pyrazine
Description
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine is a halogenated pyrazine derivative with a molecular formula of C₇H₇ClFN₂ (molecular weight ≈ 173.5 g/mol). The compound features a pyrazine core substituted with a chlorine atom at position 2 and a fluorinated alkyl group (2-fluoropropan-2-yl) at position 5. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 1.8) and enhanced metabolic stability due to the fluorine atom’s electronegativity and steric effects .
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-6-(2-fluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-4-6(8)11-5/h3-4H,1-2H3 |
InChI Key |
GSXYTVAMZJDKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=N1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-fluoropropan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-fluoropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-6-(2-fluoropropan-2-yl)pyrazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-fluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 2-chloro-6-(2-fluoropropan-2-yl)pyrazine and related compounds:
Key Observations :
- Lipophilicity : The fluorinated alkyl group in the target compound enhances lipophilicity compared to hydrophilic derivatives like 6-chloro-2-(piperazinyl)pyrazine hydrochloride.
- Bioactivity : Hydrazinyl derivatives (e.g., compound from ) exhibit antimalarial activity, while carboxamide analogues (e.g., ) are tested for antimicrobial effects.
- Synthetic Utility : Pyrrolidinyl and piperazinyl substituents () are common in drug intermediates due to their nucleophilicity and hydrogen-bonding capacity.
Biological Activity
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₈ClF₁N₂
- CAS Number : 2293100-10-2
- Molecular Weight : 162.60 g/mol
The compound features a pyrazine ring substituted with a chlorine atom and a fluoropropane group, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular processes. The presence of the fluorinated alkyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions, leading to altered metabolic pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Activity Data
Recent studies have highlighted the compound's activity against various biological targets:
| Target | Activity | Reference |
|---|---|---|
| HIV-1 | Potent inhibitor (picomolar range) | |
| Cancer cell lines | Cytotoxic effects observed | |
| Enzymatic assays | Inhibition of key enzymes |
Case Studies and Research Findings
-
Antiviral Activity :
Research has demonstrated that this compound exhibits significant antiviral activity against HIV, particularly in wild-type strains and clinically relevant mutants. The compound's structure allows it to effectively inhibit the reverse transcriptase enzyme, crucial for viral replication . -
Cytotoxicity in Cancer Research :
In studies involving various cancer cell lines, the compound showed cytotoxic properties. For instance, it was tested against non-small cell lung adenocarcinoma and breast adenocarcinoma cells, demonstrating selective toxicity towards malignant cells while sparing normal cells . -
Enzyme Interaction Studies :
Investigations into the compound's interaction with specific enzymes have revealed its potential as an inhibitor. For example, it has been shown to inhibit certain kinases implicated in cancer progression, suggesting its utility as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
